REACTION_CXSMILES
|
[OH-].[K+].CN(N=O)S([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)(=O)=O.[N+](=C)=[N-].[Cl:20][C:21]1[N:29]=[CH:28][CH:27]=[CH:26]C=1C(O)=O>CCOCC.CO.O.C(O)C>[Cl:20][C:21]1[C:14]([C:11]2[CH:10]=[CH:9][CH:8]=[CH:13][CH:12]=2)=[CH:26][CH:27]=[CH:28][N:29]=1 |f:0.1|
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C=C1)C)N=O
|
Name
|
|
Quantity
|
204 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
45.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The rate of addition of the solution
|
Type
|
DISTILLATION
|
Details
|
was regulated by the rate of distillation of the ether diazomethane solution
|
Type
|
ADDITION
|
Details
|
A diazomethane generation kit containing all polished glass surfaces
|
Type
|
DISTILLATION
|
Details
|
to distill the ethanol diazomethane solution which
|
Type
|
CUSTOM
|
Details
|
was received in two collection vessels
|
Type
|
TEMPERATURE
|
Details
|
the first cooled to 0°
|
Type
|
CUSTOM
|
Details
|
second to -78°
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at -15° for 4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to equilibrate to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo to a yellow solid
|
Type
|
CUSTOM
|
Details
|
partitioned between aqueous sodium carbonate and methylene chloride
|
Type
|
CUSTOM
|
Details
|
the organic layer was isolated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |